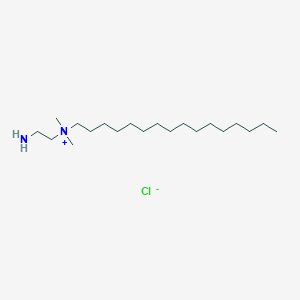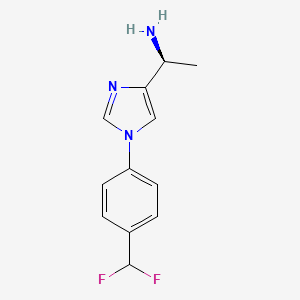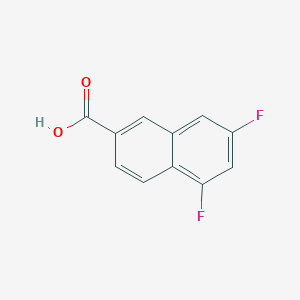![molecular formula C7H3Cl2NO2 B12949871 2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
2,7-Dichlorobenzo[d]oxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichlorobenzo[d]oxazol-6-ol is a heterocyclic compound with the molecular formula C7H3Cl2NO. It belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorobenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichlorophenol with cyanogen bromide in the presence of a base, leading to the formation of the benzoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorobenzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2,7-Dichlorobenzo[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,7-Dichlorobenzo[d]oxazol-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzo[d]oxazole
- 2,7-Dichlorobenzo[d]thiazole
- 2,7-Dichlorobenzo[d]imidazole
Uniqueness
2,7-Dichlorobenzo[d]oxazol-6-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C7H3Cl2NO2 |
|---|---|
Molecular Weight |
204.01 g/mol |
IUPAC Name |
2,7-dichloro-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C7H3Cl2NO2/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H |
InChI Key |
LKTWQSYJNMNABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)

![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)






![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)

![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)

